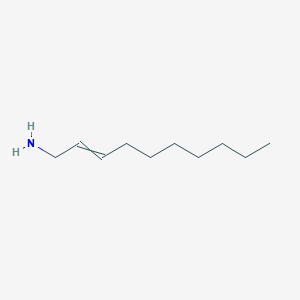![molecular formula C11H11NO4 B14394874 [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid CAS No. 89462-33-9](/img/structure/B14394874.png)
[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylacetic acid derivative with an amino acid derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the development of enzyme inhibitors and as a probe to study enzyme-substrate interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity. The pathways involved include enzyme inhibition and protein modification, which can affect various biochemical processes.
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the amino group.
Amino acids: Such as alanine and glycine, which have similar amino and carboxylic acid groups but different side chains.
Phenylalanine: An amino acid with a phenyl ring, similar to [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid but with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both an amino group and a carbonyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
89462-33-9 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[2-(3-amino-3-oxopropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11NO4/c12-10(14)6-9(13)8-4-2-1-3-7(8)5-11(15)16/h1-4H,5-6H2,(H2,12,14)(H,15,16) |
InChI Key |
WDXXHJZBSFDXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




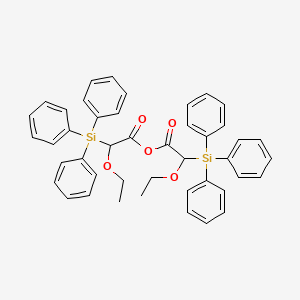
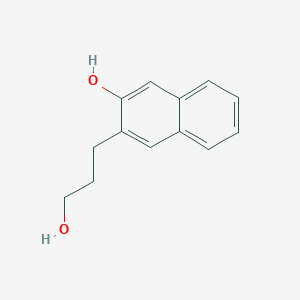
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
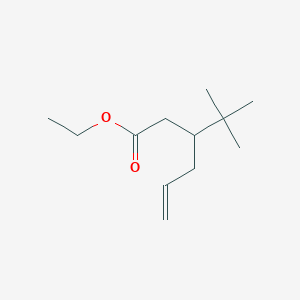
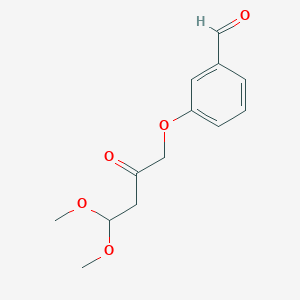

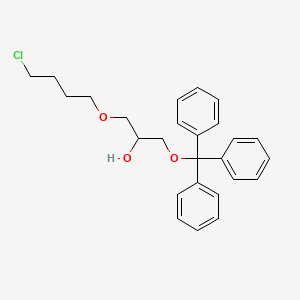
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)
